Cas no 853752-93-9 ({1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol)

Technical Introduction: {1-[4-(4-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a benzimidazole derivative characterized by its functionalized structure, incorporating a methoxyphenoxybutyl side chain and a hydroxymethyl group at the 2-position of the benzimidazole core. This compound exhibits potential utility in medicinal chemistry and materials science due to its versatile reactivity, particularly in serving as an intermediate for further derivatization. The presence of the methoxy and hydroxy groups enhances its solubility in polar solvents, facilitating its application in synthetic protocols. Its structural features may also contribute to biological activity, making it a candidate for pharmacological studies targeting specific receptor interactions or enzyme inhibition. The compound's stability under standard conditions further supports its practicality in research and industrial settings.
{1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol structure
853752-93-9 structure
Product Name:{1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol
CAS No:853752-93-9
MF:C19H22N2O3
MW:326.389585018158
CID:5446403
PubChem ID:5067016
Update Time:2025-06-07

{1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-[4-(4-Methoxy-phenoxy)-butyl]-1H-benzoimidazol-2-yl}-methanol
    • SMR000524882
    • F3068-0095
    • 853752-93-9
    • Z111413448
    • AKOS000275005
    • DTXSID401198656
    • MFCD06490611
    • MLS001208851
    • STK738049
    • {1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL
    • VU0508350-1
    • {1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
    • (1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
    • 1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol
    • CHEMBL1456190
    • HMS2814G09
    • 1H-Benzimidazole-2-methanol, 1-[4-(4-methoxyphenoxy)butyl]-
    • {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol
    • Inchi: 1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
    • InChI Key: DFYOGXWPMVNGLY-UHFFFAOYSA-N
    • SMILES: C1(CO)N(CCCCOC2=CC=C(OC)C=C2)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 326.16304257g/mol
  • Monoisotopic Mass: 326.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 549.4±40.0 °C(Predicted)
  • pka: 13.83±0.10(Predicted)

{1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>

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{1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Related Literature

Additional information on {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol

Comprehensive Overview of {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 853752-93-9)

The compound {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol, identified by its CAS No. 853752-93-9, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This benzodiazole derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a methoxy group and a benzodiazole core makes it a versatile scaffold for drug discovery and development.

In recent years, the scientific community has shown increasing interest in benzodiazole-based compounds, particularly for their role in modulating biological pathways. The {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol structure is no exception, with researchers exploring its potential as a building block for novel therapeutics. Its methanol functional group further enhances its solubility and reactivity, making it a valuable candidate for further chemical modifications.

One of the most frequently searched questions regarding this compound revolves around its synthetic routes and applications in drug design. Scientists are particularly interested in how the 4-methoxyphenoxy moiety influences the compound's pharmacokinetic properties. Studies suggest that this group may improve metabolic stability, a critical factor in the development of orally bioavailable drugs. Additionally, the benzodiazole core is known for its ability to interact with various biological targets, including enzymes and receptors.

The CAS No. 853752-93-9 is often associated with research into central nervous system (CNS) disorders, given the structural similarities to other benzodiazole derivatives used in neurology. However, it is essential to note that this compound is still under investigation, and its exact mechanisms of action remain a subject of ongoing research. The methanol group also opens avenues for derivatization, allowing chemists to explore a wide range of analogs with potentially improved efficacy and safety profiles.

From an industrial perspective, the scalability of synthesizing {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol is a topic of significant interest. Researchers are optimizing protocols to ensure high yields and purity, which are crucial for its potential use in large-scale pharmaceutical production. The compound's stability under various conditions is also a key consideration, as it impacts storage and handling requirements.

Environmental and safety aspects of CAS No. 853752-93-9 are another area of focus. While the compound is not classified as hazardous, proper handling protocols are recommended to minimize risks associated with chemical exposure. The methoxy and benzodiazole groups are generally considered safe, but thorough toxicological studies are necessary to confirm its suitability for broader applications.

In summary, {1-4-(4-methoxyphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 853752-93-9) is a promising compound with diverse potential in pharmaceutical research. Its unique structure, combined with the growing body of scientific literature, positions it as a molecule of interest for future drug development efforts. As research progresses, we can expect to uncover more about its applications and benefits in addressing unmet medical needs.

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